molecular formula C11H9NO5S B13675714 Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate

Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B13675714
M. Wt: 267.26 g/mol
InChI Key: VLDFWXYEIKRAGA-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of methyl 5-nitrobenzo[b]thiophene-2-carboxylate with methanol in the presence of a base. A common method includes heating a solution of methyl 5-nitrobenzo[b]thiophene-2-carboxylate in methanol with aqueous sodium hydroxide at reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group forms Methyl 6-methoxy-5-aminobenzo[b]thiophene-2-carboxylate.

    Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is not well-documented. its derivatives, particularly those with amino groups, are known to interact with various biological targets, including enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
  • Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
  • Methyl 5-amino-6-methoxybenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both methoxy and nitro groups on the benzothiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

methyl 6-methoxy-5-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9NO5S/c1-16-8-5-9-6(3-7(8)12(14)15)4-10(18-9)11(13)17-2/h3-5H,1-2H3

InChI Key

VLDFWXYEIKRAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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